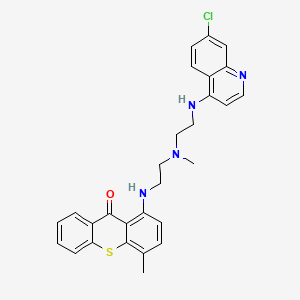

1-((2-((2-((7-chloroquinolin-4-yl)amino)ethyl)(methyl)amino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one

Overview

Description

ROC-325 is an autophagy inhibitor. It inhibits autophagic flux and induces lysosomal deacidification and apoptosis in 786-O renal cell carcinoma cells when used at a concentration of 5 µM. ROC-325 decreases viability in a panel of 12 cancer cell lines, including renal, lung, pancreatic, and prostate cancer cells, with IC50 values ranging from 4.9 to 11 µM. It reduces tumor growth in a 786-O mouse xenograft model when administered at a dose of 50 mg/kg. ROC-325 also decreases the cytopathic effect of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in infected Vero E6 cells (EC50 = 3.28 µM).

ROC-325 is an autophagy inhibitor. ROC-325 exhibited superior in vitro anticancer effects compared with the existing autophagy inhibitor hydroxychloroquine (HCQ) in 12 different cancer cell lines with diverse genetic backgrounds. ROC-325 antagonized RCC growth and survival in an ATG5/7-dependent manner, induced apoptosis, and exhibited favorable selectivity.

Scientific Research Applications

Antimicrobial Properties

Compounds related to 1-((2-((2-((7-chloroquinolin-4-yl)amino)ethyl)(methyl)amino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one have been studied for their antimicrobial properties. For instance, certain quinazolines, which are structurally similar, have shown potential as antimicrobial agents against bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (Desai, Shihora, & Moradia, 2007).

Photopolymerization Applications

Thioxanthone-based compounds, closely related to the chemical , have been used as photoinitiators in photopolymerization, demonstrating effectiveness in free radical polymerization and showing potential in fields like food packaging and biomedical applications (Wu et al., 2017).

Antimalarial Effects

Research has also explored the antimalarial effects of compounds structurally akin to this compound. For example, derivatives of 7-chloroquinoline have been synthesized and found to possess potent antimalarial activity, indicating a potential route for new antimalarial drugs (Kesten, Johnson, & Werbel, 1987).

Anticancer Activity

There's also interest in the anticancer potential of related compounds. Research on quinoline derivatives has shown promising results against breast cancer cell lines, highlighting the potential for developing new anticancer drugs (Gaber et al., 2021).

Mechanism of Action

Target of Action

The primary target of ROC-325 is the process of autophagy . Autophagy is an evolutionarily conserved lysosomal-mediated degradation process that facilitates the turnover of organelles and selected long-lived proteins . This process contributes to therapeutic resistance and malignant progression by generating alternative sources of metabolic fuel to maintain cell survival under stress conditions, including those imposed by hypoxia, radiation, chemotherapy, and targeted agents .

Mode of Action

ROC-325 interacts with its targets by inhibiting autophagy through the disruption of lysosomal function . This disruption is achieved by triggering the accumulation of autophagosomes with undegraded cargo, an increase in lysosomal membrane permeability, deacidification of lysosomes, and elevated expression of LC3B, p62, and cathepsin D . These actions result in the inhibition of autophagic flux .

Biochemical Pathways

ROC-325 affects the autophagy-dependent degradation pathways . By inhibiting autophagy, ROC-325 disrupts the normal turnover of organelles and long-lived proteins, thereby affecting the cell’s ability to generate alternative sources of metabolic fuel under stress conditions .

Result of Action

The molecular and cellular effects of ROC-325’s action include diminished cell viability, antagonized clonogenic survival, and induced apoptosis in a therapeutically selective manner . In renal cell carcinoma (RCC) models, ROC-325 has shown to be significantly more effective than hydroxychloroquine, a known autophagy inhibitor .

properties

IUPAC Name |

1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUYKEGAEIYPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

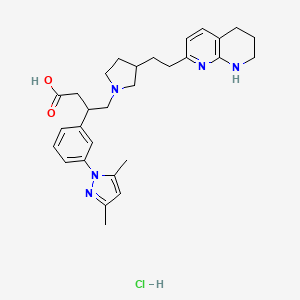

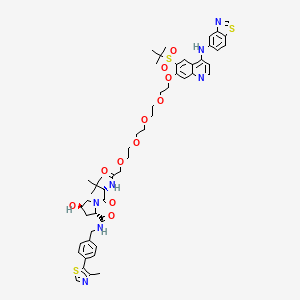

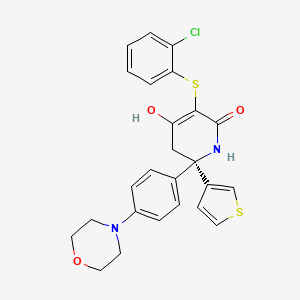

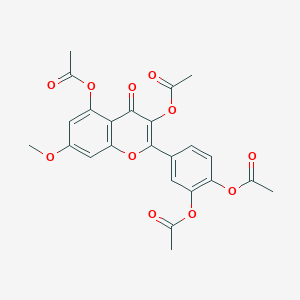

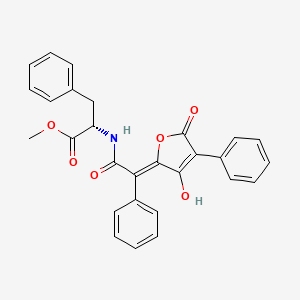

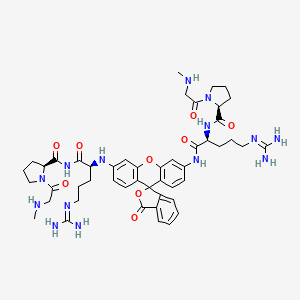

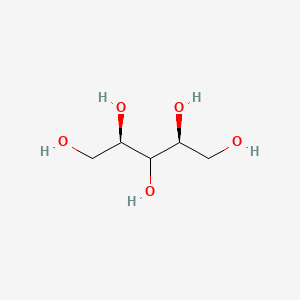

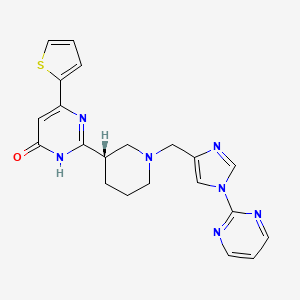

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.